2-(4-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(4-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties . This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves several key reactions, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For 2-(4-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide, a multi-step synthesis process is employed.
Industrial Production Methods
Industrial production of thiophene derivatives involves scalable synthetic routes that ensure high yield and purity. Techniques such as selective deprotonation using lithium diisopropylamide (LDA) and subsequent functionalization are commonly used . These methods are optimized for large-scale production to meet the demands of pharmaceutical and material science industries.
Chemical Reactions Analysis
Types of Reactions
2-(4-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, α-cyano esters, phosphorus pentasulfide (P4S10), and various halogens . Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
2-(4-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Benzo[b]thiophene-2-carboxamide derivatives: Explored for their STING-agonistic activity.
Uniqueness
2-(4-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butoxybenzamido and N-methyl groups contribute to its potential therapeutic applications and its ability to interact with specific molecular targets .
Properties
IUPAC Name |
2-[(4-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-4-12-25-14-10-8-13(9-11-14)18(23)22-20-17(19(24)21-2)15-6-5-7-16(15)26-20/h8-11H,3-7,12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKVWANKGPJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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